4-Acetoxy-2',3'-dimethylbenzophenone
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Overview
Description
4-Acetoxy-2’,3’-dimethylbenzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is characterized by its molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is widely used in various fields of research and industry due to its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’,3’-dimethylbenzophenone typically involves the acetylation of 2’,3’-dimethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of 4-Acetoxy-2’,3’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2’,3’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Acetoxy-2’,3’-dimethylbenzophenone is utilized in several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Employed in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,3’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2’,3’-dimethylbenzophenone
- 4-Methoxy-2’,3’-dimethylbenzophenone
- 4-Chloro-2’,3’-dimethylbenzophenone
Uniqueness
4-Acetoxy-2’,3’-dimethylbenzophenone is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(2,3-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-5-4-6-16(12(11)2)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXYGDPXGLTXHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641742 |
Source
|
Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-29-5 |
Source
|
Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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